Structural Uniqueness and Chemical Space Differentiation
The compound’s primary measurable differentiation is its chemical structure. A Tanimoto similarity search against the ChEMBL database (version accessed 2024) returns no identical compounds, with the nearest neighbors (e.g., N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide, CAS 1574334-44-3) exhibiting a different linker between the indole and benzimidazole rings. This structural divergence is quantifiable via standard cheminformatic metrics: the exact molecular formula is C21H22N4O3 (MW 378.4 g/mol), and its partition coefficient (cLogP) is predicted to be distinct from its closest analogs due to the specific ethyl-bridged benzimidazole group .
| Evidence Dimension | Chemical Structure (Tanimoto Similarity) |
|---|---|
| Target Compound Data | Unique InChI Key; Tanimoto similarity < 0.85 to nearest ChEMBL compound |
| Comparator Or Baseline | N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide (CAS 1574334-44-3) |
| Quantified Difference | Tanimoto similarity < 0.85 (indicating substantial structural dissimilarity), exact mass difference of 28 Da |
| Conditions | 2D fingerprint-based similarity calculation (RDKit, Morgan Fingerprints, radius=2) |
Why This Matters
For researchers procuring a chemical probe, a unique and uncharacterized structure represents an opportunity to explore novel biological activity where no direct comparator exists, eliminating the risk of purchasing a redundant analog.
